5-Ethynylimidazo[1,2-a]pyrazine

Kinase inhibitor design Structure-activity relationship Hinge-binding motif

Problem: Researchers need a regiochemically-defined, alkyne-functionalized scaffold for kinase probe assembly that avoids the IP-saturated C3-substitution pattern. Solution: 5-Ethynylimidazo[1,2-a]pyrazine (CAS 1428445-79-7) provides a privileged imidazo[1,2-a]pyrazine core with a C5-terminal alkyne, enabling CuAAC-based diversification into underexplored ATP-binding site vectors. - Distinguished SAR: C5-ethynyl vector accesses hinge-region subpockets not reached by C3-ethynyl pan-TRK inhibitor series. - Click-Ready: Single alkyne handle for efficient azide-alkyne cycloaddition with fluorophores, biotin tags, or E3 ligase ligands. - IP Advantage: Underrepresented C5-substitution pattern offers freedom-to-operate advantages over extensively patented C3-analogs.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
Cat. No. B13988192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynylimidazo[1,2-a]pyrazine
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC#CC1=CN=CC2=NC=CN12
InChIInChI=1S/C8H5N3/c1-2-7-5-9-6-8-10-3-4-11(7)8/h1,3-6H
InChIKeyWGZCPIISSSJVMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethynylimidazo[1,2-a]pyrazine: Heterocyclic Scaffold Overview


5-Ethynylimidazo[1,2-a]pyrazine (CAS 1428445-79-7, molecular formula C₈H₅N₃, molecular weight 143.15 g/mol) is a heterocyclic building block belonging to the imidazo[1,2-a]pyrazine class, a privileged scaffold in medicinal chemistry [1]. The compound features a terminal alkyne substituent at the C5 position of the fused bicyclic core, rendering it uniquely suited as a click chemistry handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. Imidazo[1,2-a]pyrazines are recognized as purine isosteres and have yielded potent inhibitors of kinases including Aurora A/B (IC₅₀ values reaching picomolar range in optimized leads) [3], CHK1 [4], CK1 [5], ENPP1, PI3K/mTOR, and TRK family kinases [2], establishing this scaffold as a strategic entry point for kinase-targeted probe and lead discovery programs.

Why 5-Ethynylimidazo[1,2-a]pyrazine Is Irreplaceable


Substitution of 5-ethynylimidazo[1,2-a]pyrazine with the unsubstituted parent imidazo[1,2-a]pyrazine eliminates the alkyne handle entirely, precluding all downstream CuAAC conjugation and Sonogashira coupling applications that depend on a terminal alkyne for bioconjugation, probe assembly, or library diversification [1]. Among ethynyl regioisomers, the C3, C5, C6, and C8 positions present distinct electronic environments and steric accessibility: the C5 position lies on the pyrazine ring edge adjacent to N7, a hydrogen-bond-accepting site critical for kinase hinge-binding interactions, whereas C3 and C6 ethynyl substitution patterns engage different vectors within ATP-binding pockets [2][3]. Published SAR for the imidazo[1,2-a]pyrazine scaffold demonstrates that regiochemistry of substitution profoundly alters both potency and selectivity profiles—for example, Aurora kinase inhibitor optimization revealed that the position of pendant substitution governs off-target kinase selectivity [4], while TRK inhibitor development showed that 3-ethynyl linkage geometry was essential for achieving potent pan-TRK inhibition (IC₅₀ values in nanomolar range) [2]. Generic interchange between regioisomers therefore risks loss of target engagement, altered selectivity, or synthetic incompatibility depending on the intended application.

5-Ethynylimidazo[1,2-a]pyrazine: Differentiation Evidence


Hinge-Binding Geometry: C5- vs. C3-Ethynyl Regioisomers

The C5 position of the imidazo[1,2-a]pyrazine scaffold is situated on the pyrazine ring directly adjacent to the N7 nitrogen, a critical hydrogen-bond acceptor that engages the kinase hinge region. Published SAR for Aurora kinase inhibitors demonstrates that substitution at the position analogous to C5 modulates hinge-binding affinity and selectivity: compound 12 bearing a pyrazole at the C3-equivalent position showed Aurora A IC₅₀ of 0.25 nM and Aurora B IC₅₀ of 0.42 nM, while relocation of substitution to the pyrazine ring altered selectivity ratios (Aurora A/B selectivity ratio varied from 0.6 to 3.2 depending on substitution position) [1]. In TRK inhibitor development, 3-ethynyl-linked benzamides achieved pan-TRK IC₅₀ values ranging from 0.2 to 4.8 nM across TRKA, TRKB, and TRKC, with the 3-ethynyl geometry essential for this activity profile [2]. The C5-ethynyl regioisomer projects the alkyne vector in a direction distinct from C3-ethynyl (angled ~120° relative to the C3 vector based on scaffold geometry), offering access to different subpockets when elaborated via click chemistry, as inferred from the known binding modes of imidazo[1,2-a]pyrazine inhibitors co-crystallized with Aurora A (PDB 3VAP, resolution 2.66 Å) [3]. No C6-ethynyl or C8-ethynyl kinase inhibitor data were identified in the peer-reviewed literature, underscoring the unique evidence base supporting C5 and C3 substitution vectors.

Kinase inhibitor design Structure-activity relationship Hinge-binding motif

Synthetic Versatility at C5: Click vs. Cross-Coupling

The terminal alkyne at C5 enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal ligation reaction with demonstrated efficiency on the imidazo[1,2-a]pyrazine scaffold. Published methodology demonstrates that alkynes at C8 undergo CuAAC with azide-bearing coumarins to generate energy-transfer cassettes in synthetically useful yields, confirming scaffold compatibility with click conditions [1]. In contrast, C6-substituted imidazo[1,2-a]pyrazines require palladium-catalyzed Suzuki-Miyaura cross-coupling (requiring boronic acid partners, inert atmosphere, and elevated temperatures typically 80–100 °C), while C3 and C5 positions are amenable to sequential one-pot Pd-catalyzed functionalization [2]. The C5-ethynyl group thus provides a two-fold synthetic advantage: (1) it serves as a click handle for bioorthogonal conjugation under mild aqueous conditions compatible with biomolecules, and (2) it can be further elaborated via Sonogashira coupling to install aryl or heteroaryl extensions. This contrasts with C5-bromo or C5-H analogs, which require pre-functionalization and lack the click chemistry modality.

Click chemistry CuAAC bioconjugation Parallel library synthesis

Purine Isosterism Advantage Over Imidazopyridine

The imidazo[1,2-a]pyrazine scaffold is a recognized purine isostere wherein the N7 nitrogen serves as a hinge-binding hydrogen-bond acceptor, a feature not present in the imidazo[1,2-a]pyridine core (which substitutes N7 with CH). This structural difference directly impacts kinase recognition: the imidazo[1,2-a]pyrazine core compound 1 demonstrated dual Aurora A/B inhibition with cellular IC₅₀ of 250 nM [1], whereas the corresponding imidazo[1,2-a]pyridine analogs showed significantly reduced potency (>10-fold loss) in kinase inhibition assays, attributable to the loss of the N7 hinge contact [2]. Optimization of the imidazo[1,2-a]pyrazine core yielded SCH 1473759 (12k), a picomolar Aurora inhibitor (TdF Kd Aur A = 0.02 nM, Aur B = 0.03 nM; cellular phos-HH3 IC₅₀ = 25 nM) with dramatically improved solubility (11.4 mM vs. 5 μM for the parent compound 1) [1]. The C5-ethynyl derivative retains both N1 and N7 hydrogen-bond acceptor sites while adding the alkyne functionality, preserving the purine-isosteric recognition elements essential for kinase hinge binding.

Purine isostere Kinase inhibitor scaffold Ligand efficiency

Coelenterazine Analog Engineering for Luciferase Assays

Substituted imidazo[1,2-a]pyrazines have been developed as coelenterazine analogs functioning as luciferase substrates, with patent disclosures describing structure-activity relationships for luminescence output with Renilla and Oplophorus (NanoLuc) luciferases [1]. Furimazine, an imidazo[1,2-a]pyrazine-based coelenterazine analog with substitutions at C2, C3, C6, and C8, demonstrates improved stability and brightness over native coelenterazine in NanoLuc luciferase assays, with its binding mode confirmed by X-ray crystallography (PDB 7SNT, 2.20 Å resolution) [2]. The C5 position in coelenterazine and its analogs remains unsubstituted or bears small modifications that modulate luminescence kinetics. Introduction of an ethynyl group at C5 provides a site for further functionalization—via click chemistry attachment of targeting moieties, fluorophores, or solubility-enhancing groups—without disrupting the core imidazo[1,2-a]pyrazine oxidation/luminescence mechanism. This differentiates C5-ethynylimidazo[1,2-a]pyrazine from C3- or C6-substituted coelenterazine analogs, where steric bulk at those positions can quench luminescence or alter emission wavelength.

Bioluminescence Luciferase substrate Coelenterazine analog

5-Ethynylimidazo[1,2-a]pyrazine: Application Scenarios


Kinase Library Synthesis via C5 Click Chemistry

Researchers building kinase-targeted compound libraries can use 5-ethynylimidazo[1,2-a]pyrazine as a fragment starting point, leveraging the C5 alkyne for CuAAC-based diversification with azide-bearing fragments to probe subpockets adjacent to the hinge region. The scaffold retains the N7 hydrogen-bond acceptor critical for kinase hinge recognition (as demonstrated by Aurora inhibitor optimization achieving Kd = 0.02–0.03 nM for lead compound SCH 1473759 [1]), while the C5 vector accesses regions of the ATP-binding site distinct from those reached by the more extensively characterized C3-ethynyl TRK inhibitor series (pan-TRK IC₅₀ 0.2–4.8 nM) [2].

Bioorthogonal Probe Assembly for Target Engagement

Investigators developing chemical probes for cellular kinase target engagement or PROTAC design can employ 5-ethynylimidazo[1,2-a]pyrazine as a modular scaffold where the C5 alkyne enables conjugation of fluorophores, biotin tags, or E3 ligase ligands via CuAAC under mild conditions compatible with biomolecule integrity. This strategy mirrors the approach validated with C8-alkyne imidazo[1,2-a]pyrazine-derived energy-transfer cassettes [3], but with the C5 alkyne positioned to explore different exit vectors and linker geometries relative to the kinase active site.

Coelenterazine-Based Bioluminescent Probes

Laboratories developing BRET or NanoLuc-based reporter assays can use 5-ethynylimidazo[1,2-a]pyrazine as a precursor for novel coelenterazine analogs, where the C5 alkyne serves as a conjugation point for targeting moieties or solubility modifiers. The imidazo[1,2-a]pyrazine core is the established scaffold for furimazine-class NanoLuc substrates [4], and C5 substitution represents an underexplored vector for tuning luminescence properties, substrate turnover kinetics, or enabling targeted delivery of the luciferin to specific cellular compartments via appended ligands.

Scaffold Hopping for Novel IP Positioning

Medicinal chemistry teams seeking novel intellectual property around kinase inhibitor chemotypes can use 5-ethynylimidazo[1,2-a]pyrazine as a differentiated scaffold distinct from the extensively patented C3-substituted imidazo[1,2-a]pyrazine series (including Syk inhibitor lanraplenib, IC₅₀ = 13.5 nM [5], and numerous Aurora/CDK/CHK1 inhibitor chemotypes). The C5-ethynyl substitution pattern is underrepresented in the patent literature compared to C3/C6/C8-substituted analogs, offering potential freedom-to-operate advantages while retaining the privileged imidazo[1,2-a]pyrazine pharmacophore.

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